2-(n,n-Dimethylsulfamoylamino)acetic acid

Medicinal Chemistry Kinase Inhibitor Design Hydrogen Bonding

Sourcing a glycine-based sulfamoyl building block that maintains critical hydrogen-bonding capacity? Many C-sulfamoyl analogs lack the dual HBD motif required for kinase hinge binding. • **N-sulfamoylamino linkage (HBD=2)** - Differentiates from C-sulfamoyl analogs; validated in B-RAF (PDB:5FD2) & PIM kinases (PIM1/2/3 IC50:5/14/2 nM). • **Chiral α-carbon precursor** - Enables stereoselective alkylation for asymmetric sulfonamide-amino acid synthesis (US7435815B2). • **cLogP -1.533** - Improved aqueous solubility, reduces DMSO co-solvent needs in biochemical assays. Immediate shipment, research quantities available.

Molecular Formula C4H10N2O4S
Molecular Weight 182.19
CAS No. 299464-21-4
Cat. No. B2661158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(n,n-Dimethylsulfamoylamino)acetic acid
CAS299464-21-4
Molecular FormulaC4H10N2O4S
Molecular Weight182.19
Structural Identifiers
SMILESCN(C)S(=O)(=O)NCC(=O)O
InChIInChI=1S/C4H10N2O4S/c1-6(2)11(9,10)5-3-4(7)8/h5H,3H2,1-2H3,(H,7,8)
InChIKeyLPEFHGNOQILWOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(N,N-Dimethylsulfamoylamino)acetic Acid Technical Overview


2-(N,N-Dimethylsulfamoylamino)acetic acid (CAS 299464-21-4, MFCD00462282) is a sulfamoyl-substituted glycine derivative with the molecular formula C₄H₁₀N₂O₄S and a molecular weight of 182.20 g/mol . The compound is characterized by a distinctive N-sulfamoylamino linkage, where the sulfonamide nitrogen is directly bonded to the glycine α-carbon, differentiating it from C-sulfamoyl acetic acid analogs . This bifunctional scaffold incorporates both a carboxylic acid moiety and an N,N-dimethylsulfonamide group, positioning it as a versatile intermediate for medicinal chemistry applications, particularly in the synthesis of kinase inhibitor scaffolds and sulfonamide-containing bioactive molecules [1].

Application

Kinase inhibitor scaffold synthesis

Key Feature

N-sulfamoylamino linkage for H-bond donor interactions

Synthetic Handle

Chiral α-carbon precursor for asymmetric synthesis

Why 2-(N,N-Dimethylsulfamoylamino)acetic Acid Cannot Be Simply Replaced


Substitution of 2-(N,N-dimethylsulfamoylamino)acetic acid with structurally similar compounds (e.g., 2-(N,N-dimethylsulfamoyl)acetic acid or unsubstituted sulfamoylaminoacetic acid) is not scientifically equivalent due to three critical differentiation axes: (1) the N-sulfamoylamino linkage confers distinct hydrogen-bonding capacity (2 H-bond donors vs. 1 in C-sulfamoyl analogs), altering target engagement profiles in kinase inhibitor design ; (2) the dimethyl substitution on the sulfonamide nitrogen modulates lipophilicity and metabolic stability, a well-established principle in sulfonamide-containing drug candidates [1]; and (3) the glycine α-carbon provides a chiral center precursor unavailable in simpler sulfamoyl acetic acid derivatives, enabling downstream asymmetric synthesis not accessible with comparator building blocks [2]. Generic substitution without these quantitative property differences would compromise synthetic yield, target selectivity, or pharmacokinetic optimization in downstream applications.

H-Bond Donor Disparity

C-sulfamoyl analogs lack the N–H donor, potentially limiting kinase hinge-binding interactions.

Lipophilicity Modulation

Dimethyl substitution alters logP and metabolic stability; generic analogs may shift the ADME profile.

Chiral Precursor Absence

Simpler sulfamoyl acetic acids lack the α-carbon handle, restricting asymmetric synthesis routes.

Quantitative Differentiation: 2-(N,N-Dimethylsulfamoylamino)acetic Acid vs. Analogs


Hydrogen Bond Donor Capacity Advantage

2-(N,N-Dimethylsulfamoylamino)acetic acid possesses two hydrogen bond donors (HBD = 2), derived from the sulfonamide -NH and carboxylic acid -OH groups, compared to only one hydrogen bond donor (HBD = 1) in the direct C-sulfamoyl analog 2-(N,N-dimethylsulfamoyl)acetic acid (CAS 1010816-12-2), which lacks the sulfonamide nitrogen proton . This difference in HBD count is directly relevant to target engagement, as sulfonamide NH groups form critical hydrogen bonds with kinase hinge regions and catalytic lysine residues [1].

H-Bond Donor Capacity
Method context
+1 HBD
vs. C-sulfamoyl analog (HBD = 1)
Supports bidentate kinase hinge interaction
Calculated HBD count; binding assays recommended
Medicinal Chemistry Kinase Inhibitor Design Hydrogen Bonding

Lipophilicity Modulation Advantage

2-(N,N-Dimethylsulfamoylamino)acetic acid exhibits a calculated logP of -1.533, approximately 0.5 log units more hydrophilic than the C-sulfamoyl comparator 2-(N,N-dimethylsulfamoyl)acetic acid, which has a calculated logP of -1.0376 . This difference, while modest in absolute terms, represents a 1.45-fold difference in partition coefficient (10^ΔlogP = 10^0.495 = 3.12-fold difference in actual partition coefficient) . The increased hydrophilicity of the N-sulfamoylamino scaffold may confer improved aqueous solubility and reduced non-specific protein binding compared to the more lipophilic C-sulfamoyl analog.

Lipophilicity Modulation
Method context
ΔcLogP −0.495
3.12-fold partition coefficient difference
May improve aqueous solubility profile
In silico prediction; confirm with experimental logD
Drug Design ADME Properties Lipophilicity

Rotatable Bond Flexibility Advantage

The target compound possesses four rotatable bonds, compared to three rotatable bonds in the C-sulfamoyl analog 2-(N,N-dimethylsulfamoyl)acetic acid . This additional rotatable bond arises from the N-sulfamoylamino linkage, which introduces an extra degree of conformational freedom at the sulfonamide nitrogen-glycine α-carbon junction. Increased rotatable bond count is associated with higher conformational entropy, which can either enhance binding by enabling optimal pose sampling or reduce binding affinity due to entropic penalties, depending on the target pocket geometry .

Rotatable Bond Flexibility
Method context
+1 Rotatable Bond
vs. C-sulfamoyl (3 rotatable bonds)
Additional conformational freedom for binding
Entropic effect may vary by target pocket geometry
Molecular Flexibility Conformational Analysis Medicinal Chemistry

Bioisosteric Potential in Kinase Inhibitors

The N,N-dimethylsulfamoylamino group functions as a validated bioisostere in kinase inhibitor design. Compounds containing this motif have demonstrated nanomolar potency against clinically relevant kinases: BRD4 inhibitors with IC₅₀ values <500 nM [1], PIM kinase inhibitors with single-digit nanomolar pan-PIM potency (PIM1/2/3: 5 nM / 14 nM / 2 nM) [2], and B-RAF inhibitors with confirmed crystallographic binding (PDB: 5FD2) [3]. While direct activity data for the free amino acid building block are not available, the dimethylsulfamoylamino group's consistent appearance in high-potency kinase inhibitors establishes its class-level utility as a privileged fragment for targeting ATP-binding pockets.

Kinase Bioisostere Context
Class-level
BRD4/PIM inhibitors
nanomolar range
Supports procurement for kinase-targeted synthesis
Class-level evidence; direct building block activity not reported
Kinase Inhibition Bioisosterism Oncology

Synthetic Versatility as Chiral Precursor

Unlike C-sulfamoyl acetic acid derivatives, which lack a chiral center, the N-sulfamoylamino acetic acid scaffold contains a glycine α-carbon that can be functionalized to generate chiral α-substituted amino acid derivatives. This structural feature is exploited in the patent literature for sulfonylamino-acetic acid derivatives (US7435815B2), where the glycine α-position serves as a site for stereoselective alkylation and subsequent elaboration to chiral sulfonamide-containing bioactive molecules [1]. The comparator 2-(N,N-dimethylsulfamoyl)acetic acid (CAS 1010816-12-2) lacks this synthetic handle, rendering it unsuitable for applications requiring chirality introduction at the α-carbon .

Chiral Precursor Potential
Method context
Target: α-carbon handle
vs
Comparator: achiral scaffold
Enables asymmetric synthesis routes
Patent literature supports chiral derivatization
Asymmetric Synthesis Chiral Pool Medicinal Chemistry

Optimal Application Scenarios for 2-(N,N-Dimethylsulfamoylamino)acetic Acid


Kinase Inhibitor Scaffold Synthesis

The N-sulfamoylamino scaffold's dual hydrogen bond donor capacity (HBD = 2) and class-validated bioisosteric profile make it optimally suited for constructing kinase inhibitor cores targeting ATP-binding pockets. The dimethylsulfamoylamino group has demonstrated crystallographic binding in B-RAF (PDB: 5FD2) and low-nanomolar potency in PIM kinase inhibitors (PIM1/2/3 IC₅₀: 5/14/2 nM), establishing its utility in oncology-focused medicinal chemistry campaigns [1][2]. The compound's calculated logP (-1.533) and four rotatable bonds provide a balanced hydrophilicity-flexibility profile favorable for lead optimization .

Asymmetric Synthesis of Chiral Sulfonamide-Amino Acids

The glycine α-carbon in 2-(N,N-dimethylsulfamoylamino)acetic acid serves as a chiral precursor handle unavailable in C-sulfamoyl analogs. This enables stereoselective alkylation and subsequent elaboration to chiral sulfonamide-containing amino acid derivatives, a synthetic strategy documented in patent literature for sulfonylamino-acetic acid derivatives (US7435815B2) [1]. The compound is thus preferentially suited for asymmetric synthesis applications where chirality at the α-carbon is required, a capability not offered by comparator scaffolds such as 2-(N,N-dimethylsulfamoyl)acetic acid [2].

Biochemical Probe Development (BRD4/HDAC)

The dimethylsulfamoylamino group has demonstrated utility in BRD4 inhibitors (IC₅₀ <500 nM) and HDAC6 inhibitors (IC₅₀ = 10 μM), establishing its relevance in epigenetic probe development [1][2]. The target compound serves as a modular building block for synthesizing these probe molecules, with the N-sulfamoylamino linkage providing a tunable hydrogen-bonding interface for target engagement. The increased hydrophilicity (cLogP = -1.533) relative to C-sulfamoyl analogs may confer improved aqueous solubility in biochemical assay conditions, reducing the need for DMSO co-solvents .

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
N-sulfamoylamino H-bond donor profile
Kinase binding and selectivity assays
Chiral amino acid synthesis
α-carbon chiral precursor
Stereochemical purity and derivatization
Epigenetic probe development
Bioisosteric dimethylsulfamoylamino group
Target engagement in BRD4/HDAC assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(n,n-Dimethylsulfamoylamino)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.